molecular formula C24H19ClO7 B1261722 Chlorocyclinone A

Chlorocyclinone A

Cat. No.: B1261722
M. Wt: 454.9 g/mol
InChI Key: NFJVYTZFJNVKBA-UHFFFAOYSA-N
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Description

Chlorocyclinone A: is a member of the angucycline family of compounds, which are known for their complex structures and significant biological activities. This compound is characterized by its chlorinated structure and is derived from the mycelium of the Streptomyces species

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorocyclinone A involves several key steps, including the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and iron-catalyzed ring-closing carbonyl-olefin metathesis reactions . The process begins with the assembly of the biaryl product, which is then subjected to ring-closing reactions to form the desired angucycline skeleton. Late-stage oxidation with ruthenium chloride and an oxidant leads to the formation of chlorinated compounds .

Industrial Production Methods: this compound is typically produced through fermentation processes involving the Streptomyces species. The mycelium of these bacteria is cultured under specific conditions to maximize the yield of this compound . The compound is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Chlorocyclinone A undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives of this compound, which exhibit enhanced biological activities .

Properties

Molecular Formula

C24H19ClO7

Molecular Weight

454.9 g/mol

IUPAC Name

methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate

InChI

InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3

InChI Key

NFJVYTZFJNVKBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C4C=C(C(=C(C4=C3C2=O)OC)Cl)C)O)C(=O)OC

Synonyms

chlorocyclinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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